For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-3-p-tolyltriazene
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methyl-3-p-tolyltriazene, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and visual representations of key processes.
Core Chemical and Physical Properties
1-Methyl-3-p-tolyltriazene is a crystalline, stable compound that serves as an effective methylating and esterifying agent.[1] It is characterized by a triazene functional group connecting a methyl group and a p-tolyl group.[2]
General and Computational Data
| Property | Value |
| CAS Number | 21124-13-0[3] |
| Molecular Formula | C₈H₁₁N₃[3] |
| Molecular Weight | 149.19 g/mol [2][3] |
| IUPAC Name | 4-methyl-N-(methyldiazenyl)aniline[2] |
| Synonyms | 3-methyl-1-p-tolyltriazene, methyl-4-tolyltriazene[2] |
| Appearance | Yellow to light orange powder or crystals[4] |
| Purity | ≥98%[3] |
| TPSA | 36.75[3] |
| LogP | 2.40392[3] |
| Hydrogen Bond Acceptors | 2[3] |
| Hydrogen Bond Donors | 1[3] |
| Rotatable Bonds | 2[3] |
Physical Properties
| Property | Value |
| Melting Point | 75-81.5 °C[2][4][5][6][7] |
| Boiling Point | 242.04°C (rough estimate)[4], 215.5°C[7] |
| Density | 1.0008 g/cm³ (rough estimate)[4], 1.02 g/cm³[7] |
| Refractive Index | 1.4690 (estimate)[4], 1.541[7] |
| Solubility | Soluble in ether[4] |
| Storage Conditions | 4°C, under nitrogen[3], or in a refrigerator[4][7] |
Experimental Protocols
Synthesis of 1-Methyl-3-p-tolyltriazene
A common and convenient method for the synthesis of 1-Methyl-3-p-tolyltriazene involves the reaction of p-toluidine with potassium nitrite, followed by coupling with methylamine.[1]
Materials:
-
p-Toluidine
-
Potassium nitrite
-
Concentrated hydrochloric acid
-
Crushed ice
-
Aqueous sodium carbonate
-
30-35% aqueous methylamine
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
A flask containing p-toluidine is immersed in an ice-salt bath at approximately -10°C.
-
A mixture of crushed ice and concentrated hydrochloric acid is added to the p-toluidine with stirring.
-
A solution of potassium nitrite in water is slowly added over 1-2 hours, maintaining the low temperature, until a positive starch-potassium iodide test is achieved. The mixture is stirred for an additional hour.
-
The resulting solution of p-toluenediazonium chloride is neutralized to a pH of 6.8-7.2 at 0°C with cold, concentrated aqueous sodium carbonate.
-
This cold, neutral solution is then added slowly to a vigorously stirred mixture of sodium carbonate, aqueous methylamine, and crushed ice, keeping the reaction temperature at about -10°C.
-
The completion of the reaction can be tested by adding a drop of the solution to a solution of β-naphthol in aqueous sodium carbonate; the absence of a red color indicates completion.[1]
-
The solution is extracted three times with ether.
-
The combined ethereal extracts are dried with anhydrous sodium sulfate and evaporated at room temperature to yield crude 1-Methyl-3-p-tolyltriazene.
-
The crude product is purified by sublimation at 50°C (1 mm). Caution: Sublimation should be conducted behind a safety shield, as an explosion has been reported during the sublimation of a similar compound, 1-benzyl-3-p-tolyltriazene.[1]
Caption: Synthesis workflow for 1-Methyl-3-p-tolyltriazene.
Esterification of a Carboxylic Acid
1-Methyl-3-p-tolyltriazene is an effective reagent for the esterification of carboxylic acids, proceeding with the evolution of nitrogen gas.[1]
Materials:
-
1-Methyl-3-p-tolyltriazene
-
Carboxylic acid (e.g., 3,5-dinitrobenzoic acid)
-
Ether
Procedure:
-
A solution of the carboxylic acid in ether is prepared.
-
This solution is slowly added to a solution of 1-Methyl-3-p-tolyltriazene in ether at room temperature.
-
The reaction mixture is gently swirled. Nitrogen gas evolves, and the solution typically develops a color (e.g., red).
-
After the nitrogen evolution ceases, the reaction is complete.
-
The resulting ester can be isolated by washing the ethereal solution with 5N hydrochloric acid (to remove toluidine), followed by 5% aqueous sodium carbonate, and then drying over anhydrous sodium sulfate before evaporating the ether.[1]
Caption: Esterification of a carboxylic acid.
Reactivity and Decomposition
Thermal Decomposition
The thermal decomposition of 1-Methyl-3-p-tolyltriazene in an inert solvent like tetrachloroethylene has been studied. The major products of this thermolysis are p-toluidine, N-methyl-p-toluidine, and p-chlorotoluene, which suggests a mechanism involving homolytic breakdown of the triazene tautomers.[8] The activation energy for this decomposition is reported to be 29.2 kcal/mol.[8]
Caption: Thermal decomposition products.
Acid-Catalyzed Decomposition
In the presence of acids, such as benzoic acid, 1-Methyl-3-p-tolyltriazene decomposes.[9] This reaction is fundamental to its use as an esterifying agent. The mechanism is believed to involve protonation at the N-3 position, followed by the cleavage of the N-2 and N-3 bond.[9] Studies on the effect of pressure on this reaction have determined activation volumes of -15 cm³/mol in chloroform and -4 cm³/mol in acetonitrile.[9]
Biological Activity
While comprehensive toxicological data is limited, 1-Methyl-3-p-tolyltriazene has been shown to be a direct-acting mutagen for Salmonella typhimurium bacteria.[10] The broader class of 3-alkyl-1-aryl triazenes has been investigated for antitumor properties.[9] Its application in analytical chemistry includes the methylation of metabolites like hippuric and methylhippuric acids for gas chromatographic analysis.[5][10]
This guide provides a foundational understanding of 1-Methyl-3-p-tolyltriazene for its application in research and development. As with any chemical reagent, appropriate safety precautions should be taken during its handling and use.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Buy 1-Methyl-3-p-tolyltriazene | 21124-13-0 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-METHYL-3-P-TOLYLTRIAZENE CAS#: 21124-13-0 [m.chemicalbook.com]
- 5. 1-METHYL-3-P-TOLYLTRIAZENE | 21124-13-0 [chemicalbook.com]
- 6. 3-Methyl-1-(p-tolyl)triazene 98 21124-13-0 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
